molecular formula C13H12N2OS B1455440 {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol CAS No. 1263063-15-5

{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

Cat. No.: B1455440
CAS No.: 1263063-15-5
M. Wt: 244.31 g/mol
InChI Key: ARPBBSGGQDLQED-UHFFFAOYSA-N
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Description

{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is a chemical compound with the molecular formula C13H12N2OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with methylthiourea in the presence of a base, followed by cyclization to form the thienopyrazole ring . The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is unique due to its specific substitution pattern and the presence of both thieno and pyrazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(1-methyl-3-phenylthieno[2,3-c]pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-15-13-11(7-10(8-16)17-13)12(14-15)9-5-3-2-4-6-9/h2-7,16H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPBBSGGQDLQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)CO)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205786
Record name 1H-Thieno[2,3-c]pyrazole-5-methanol, 1-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263063-15-5
Record name 1H-Thieno[2,3-c]pyrazole-5-methanol, 1-methyl-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263063-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Thieno[2,3-c]pyrazole-5-methanol, 1-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
Reactant of Route 2
{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
Reactant of Route 3
{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
Reactant of Route 4
{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
Reactant of Route 5
{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
Reactant of Route 6
Reactant of Route 6
{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

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